Phenylphosphorodichloridite

概要

説明

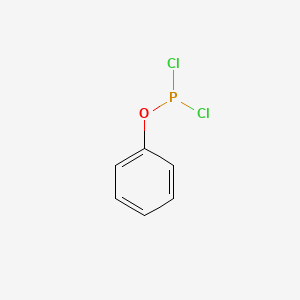

Phenylphosphorodichloridite is a useful research compound. Its molecular formula is C6H5Cl2OP and its molecular weight is 194.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Phenylphosphorodichloridite (PhPCl₂) is a phosphorus-containing compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores the biological activity of PhPCl₂, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phosphoric acid esters and other organophosphorus compounds. Its reactivity stems from the presence of phosphorus in a high oxidation state, which allows it to participate in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of PhPCl₂ can be attributed to its ability to act as a phosphorylating agent. The compound can facilitate phosphorylation reactions, which are critical in many biochemical processes, including enzyme activation and signal transduction pathways.

- Phosphorylation Reactions : PhPCl₂ can phosphorylate alcohols and phenolic compounds, leading to the formation of phosphate esters. This process is crucial for modifying biomolecules and enhancing their biological functions .

- Inhibition of Enzymatic Activity : Some studies have indicated that derivatives of PhPCl₂ may inhibit certain enzymes, such as cholinesterases, which are important in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, influencing synaptic transmission .

- Antimicrobial Properties : Compounds derived from PhPCl₂ have shown potential antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Inhibition of Cholinesterase

A study demonstrated that S-phenyl phosphorothiolate esters derived from PhPCl₂ exhibited significant anticholinesterase activity. These compounds were tested against human plasma cholinesterase, showing values in the nanomolar range, indicating potent inhibitory effects . This property suggests potential applications in treating conditions characterized by cholinergic dysfunction.

Case Study: Antimicrobial Applications

Research has highlighted the antimicrobial properties of phenyl phosphorodichloridite derivatives against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death . These findings support the potential use of PhPCl₂ derivatives in developing new antibiotics.

科学的研究の応用

Chemical Synthesis

1.1 Beckmann Rearrangement

One of the notable applications of phenylphosphorodichloridite is its role in the Beckmann rearrangement of ketoximes. This reaction converts ketoximes into N-substituted amides efficiently. Research indicates that when ketoximes are treated with phenyl dichlorophosphate in acetonitrile at ambient temperature, moderate to high yields of the corresponding amides are obtained. The solvent choice significantly affects the reaction rate and yield, with acetonitrile proving to be optimal due to its ability to facilitate the reaction while minimizing side reactions caused by hydrochloric acid generated during the process .

1.2 Synthesis of Phosphoramidates

This compound is also utilized in the formation of phosphoramidates. This class of compounds is important for various biological and pharmaceutical applications. The synthesis typically involves the reaction of phenyl dichlorophosphate with amines, leading to phosphoramidate derivatives that can be further modified for specific applications .

Flame Retardant Materials

Recent studies have explored the use of this compound in developing phosphorus-containing copolyesters as flame retardants. These materials are synthesized through direct polycondensation reactions involving phenyl dichlorophosphate and various diols and dicarboxylic acids. The resulting copolyesters exhibit enhanced flame retardant properties, making them suitable for applications in industries where fire safety is paramount, such as construction and textiles .

Case Studies

3.1 High-Yield Synthesis Techniques

A significant advancement in the application of this compound is demonstrated through a patented process that emphasizes high-yield synthesis of aryl phosphorodichloridates. This process utilizes aluminum chloride as a catalyst to facilitate reactions at lower temperatures (85-130°C), achieving yields that surpass traditional methods which often require higher temperatures and longer reaction times .

| Compound | Yield (%) | Reaction Time (min) | Catalyst Used |

|---|---|---|---|

| Phenyl Phosphorodichloridate | 85 | 50 | Aluminum Chloride |

| m-Cresol Phosphorodichloridate | 90 | 40 | Aluminum Chloride |

| p-Chlorophenol Phosphorodichlorate | 75 | 60 | Aluminum Chloride |

This table summarizes key findings from experiments that highlight the efficiency of using this compound in synthesizing various phosphorodichlorides.

特性

IUPAC Name |

dichloro(phenoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHWDUISRBUGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063021 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3426-89-9 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。